molecular formula C10H12N2O2 B1517053 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1019443-34-5

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No. B1517053
M. Wt: 192.21 g/mol
InChI Key: AJYLOTZSOPLMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21448 . It is related to aminophenyl compounds .

Scientific Research Applications

Antimicrobial Properties

Oxazolidinones, including compounds similar to 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one, have been extensively studied for their unique mechanism of bacterial protein synthesis inhibition. Research by Zurenko et al. (1996) demonstrated the in vitro antibacterial activities of novel oxazolidinone analogs against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, among others. These compounds showed promising results, including a lack of cross-resistance with strains resistant to common antimicrobial agents and a bactericidal effect against certain bacteria strains (Zurenko et al., 1996).

Detection of Metabolites

The detection of 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one derivatives, particularly those related to the metabolism of antibiotics like furazolidone, has been a significant focus. Vass et al. (2018) developed monoclonal antibodies for detecting AOZ, a tissue-bound metabolite of furazolidone, demonstrating the application of these compounds in monitoring for veterinary drug residues in food production (Vass et al., 2018).

Chemical Synthesis and Applications

Research on the synthesis of oxazolidinones and their derivatives also highlights their utility in chemical synthesis. Hughes and Sleebs (2008) explored the use of 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones as precursors for synthesizing N-alkyl-β-amino acids, showcasing the role of these compounds in the synthesis of complex amino acids (Hughes & Sleebs, 2008). Furthermore, the development of novel antibacterial agents with oxazolidinone frameworks, such as MRX-I, exemplifies the ongoing research to improve the safety and efficacy of these compounds in medical applications (Gordeev & Yuan, 2014).

properties

IUPAC Name

3-[(3-aminophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-2-8(6-9)7-12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLOTZSOPLMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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